3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazole ring substituted with methoxyphenyl and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 3,5-Bis(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione
Uniqueness
Compared to similar compounds, 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole stands out due to its distinct triazole ring structure, which imparts unique chemical and biological properties
Properties
CAS No. |
84833-18-1 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3O2/c1-26-19-12-8-16(9-13-19)21-23-24-22(17-10-14-20(27-2)15-11-17)25(21)18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI Key |
VYAYDOMBYCZUBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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